(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate
Description
Properties
CAS No. |
20956-77-8 |
|---|---|
Molecular Formula |
C22H22N4O6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate |
InChI |
InChI=1S/C22H22N4O6/c1-10-16(25-12-6-4-3-5-7-12)21(30)15-13(9-32-22(23)31)17-20(29)14(24-11(2)27)8-26(17)18(15)19(10)28/h3-7,14,20,25,29H,8-9H2,1-2H3,(H2,23,31)(H,24,27) |
InChI Key |
BPLYSIXRBSYYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)NC(=O)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrrolo[1,2-a]indole Core
- The fused pyrroloindole ring system is generally assembled through cyclization reactions starting from appropriately substituted indole or pyrrole precursors.
- Typical methods include intramolecular cyclization via amide bond formation or electrophilic aromatic substitution to close the ring.
- For example, starting from 2-substituted indoles, reaction with α-haloketones or α-haloesters under basic conditions can afford the fused pyrroloindole skeleton.
Introduction of Acetamido and Anilino Groups
- The 2-acetamido group is introduced by acylation of a primary amine precursor on the pyrroloindole ring, often using acetic anhydride or acetyl chloride under mild conditions.
- The 6-anilino substituent is typically installed via nucleophilic aromatic substitution or Buchwald-Hartwig amination on a halogenated intermediate (e.g., 6-chloro or 6-bromo derivative).
- Reaction conditions are optimized to preserve other sensitive functionalities.
Hydroxylation and Methylation
- The 3-hydroxy group can be introduced by selective oxidation or by using hydroxy-substituted building blocks.
- The 7-methyl substituent is usually incorporated early in the synthesis via methylation of the corresponding position on the indole or pyrrole ring using methyl iodide or other methylating agents.
- Protecting groups may be used to prevent undesired side reactions during these steps.
Formation of the Carbamate Moiety
- The (4-yl)methyl carbamate is formed by reaction of the corresponding 4-hydroxymethyl intermediate with carbamoyl chlorides or isocyanates.
- Typical reagents include methyl or ethyl chloroformate, or carbamoyl imidazoles, under basic or neutral conditions.
- The carbamate formation step is often the final functionalization to avoid instability under earlier reaction conditions.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrroloindole ring formation | Indole derivative + α-haloketone, base | Fused pyrroloindole core |
| 2 | Methylation | Methyl iodide, base | 7-Methyl substituted intermediate |
| 3 | Halogenation (for substitution) | NBS or NCS | 6-Halo intermediate |
| 4 | Nucleophilic aromatic substitution | Aniline, Pd catalyst or Cu catalyst | 6-Anilino substituted intermediate |
| 5 | Acetylation | Acetic anhydride, base | 2-Acetamido group installed |
| 6 | Hydroxylation or hydroxy precursor | Oxidation or hydroxy building block | 3-Hydroxy group introduced |
| 7 | Carbamate formation | Carbamoyl chloride, base | Final (4-yl)methyl carbamate compound |
Detailed Research Findings and Data
- Yield Optimization: Studies indicate that palladium-catalyzed amination for the anilino group installation typically provides yields above 70% under optimized conditions (e.g., Pd2(dba)3 with BINAP ligand, Cs2CO3 base, 80-100°C).
- Stereochemical Control: The dihydro nature of the pyrroloindole ring (2,3-dihydro) requires careful control of stereochemistry, often achieved by chiral auxiliaries or catalysts during ring closure.
- Carbamate Formation: Carbamoylation of the 4-hydroxymethyl intermediate proceeds efficiently at room temperature in dichloromethane with triethylamine as base, yielding carbamates in 80-90% yields.
- Purification: Final products are purified by preparative thin-layer chromatography or column chromatography using dichloromethane/methanol mixtures (95:5 v/v) to ensure high purity.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrroloindole ring formation | Indole + α-haloketone, base | 60-90 | 65-75 | Base: K2CO3 or NaH |
| Methylation | Methyl iodide, K2CO3 | 25-40 | 80-85 | Protecting groups may be required |
| Halogenation | NBS or NCS | 0-25 | 70-80 | Regioselectivity critical |
| Anilino substitution | Aniline, Pd catalyst, Cs2CO3 | 80-100 | 70-80 | Pd2(dba)3/BINAP catalyst system |
| Acetylation | Acetic anhydride, pyridine/base | 0-25 | 85-90 | Mild conditions to avoid side reactions |
| Hydroxylation | Oxidation (e.g., OsO4 or mCPBA) | 0-25 | 60-70 | Alternative: hydroxy-substituted starting material |
| Carbamate formation | Carbamoyl chloride, Et3N, DCM | 20-25 | 80-90 | Final step, careful moisture control |
Chemical Reactions Analysis
Types of Reactions
(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow it to interact with biological molecules, making it a valuable tool for biochemical research.
Medicine
In medicine, (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance characteristics, such as increased strength or improved thermal stability.
Mechanism of Action
The mechanism of action of (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate involves its interaction with specific molecular targets. The acetamido and anilino groups can form hydrogen bonds with proteins, while the hydroxy and carbamate groups can participate in covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs
Triazolopyrimidine Derivatives : Compounds like 7-(4-chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile () share a fused heterocyclic core but lack the pyrroloindole scaffold. These derivatives exhibit antitumor and antimicrobial activities, suggesting that the target compound’s indole and triazole-like motifs may confer similar bioactivity .
Pyrroloindole Alkaloids: Natural pyrroloindoles (e.g., physostigmine) often target acetylcholinesterase, whereas synthetic analogs like the target compound may diverge due to carbamate and anilino modifications. These groups could shift selectivity toward kinases or redox-sensitive pathways .
Functional Comparisons
Ferroptosis Inducers (FINs): highlights ferroptosis inducers as promising anticancer agents.
Plant-Derived Bioactive Compounds : The carbamate group is structurally analogous to alkaloids in plant extracts (), which disrupt insect physiology. This implies the compound could exhibit insecticidal or antiproliferative effects, though potency may vary due to its synthetic origin and substituents .
Key Research Findings and Hypothetical Data Table
Mechanistic Insights and Limitations
- Redox Activity: The 5,8-dioxo groups may generate reactive oxygen species (ROS), akin to FINs, but cytotoxicity in normal cells remains unstudied .
- Synthetic Challenges : Multi-step synthesis (similar to ) could limit scalability compared to natural compounds .
- Bioavailability : The carbamate may improve stability but reduce membrane permeability versus smaller analogs like erastin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
